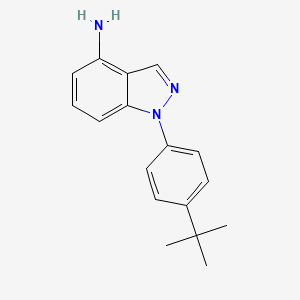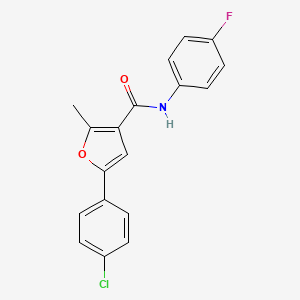
5-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFM-2 is a furanocarboxamide derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
5-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide acts as a modulator of the transient receptor potential vanilloid type 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is involved in pain perception and inflammation. This compound binds to the TRPV1 channel and inhibits its activation, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the production of inflammatory mediators. In addition, this compound has been shown to reduce the activation of microglia, which are immune cells in the central nervous system that are involved in neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide has several advantages for lab experiments. It is a highly selective TRPV1 channel modulator, which allows for specific targeting of this channel. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
5-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide has significant potential for therapeutic applications, and there are several future directions for research in this area. One direction is to further investigate the anti-inflammatory and analgesic effects of this compound in various animal models. Another direction is to investigate the potential use of this compound in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer therapeutic. Additionally, further research is needed to optimize the synthesis method of this compound to increase yield and purity.
Méthodes De Synthèse
5-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide can be synthesized through various methods, including the reaction of 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid with 4-fluoroaniline in the presence of a coupling reagent. Another method involves the reaction of 5-(4-chlorophenyl)-2-methylfuran-3-carboxylic acid chloride with 4-fluoroaniline in the presence of a base. These methods have been optimized to increase the yield and purity of this compound.
Applications De Recherche Scientifique
5-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. This compound has been studied in various animal models, including mice, rats, and rabbits. It has been shown to reduce inflammation and pain in a mouse model of arthritis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFNO2/c1-11-16(18(22)21-15-8-6-14(20)7-9-15)10-17(23-11)12-2-4-13(19)5-3-12/h2-10H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSNCUGFTJBOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide](/img/structure/B2870250.png)
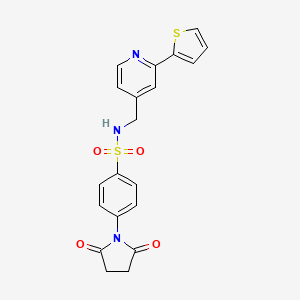
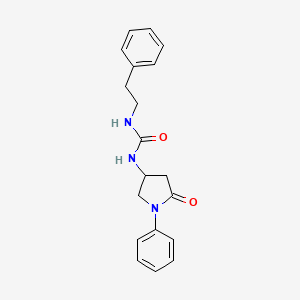
![3-benzyl-6-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2870256.png)
![N-(3-chloro-4-methylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2870257.png)
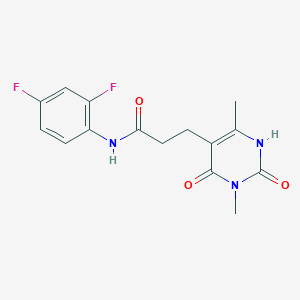
![4-(4-fluorophenyl)-N-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2870260.png)
![N-(2-methoxybenzyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2870262.png)
![(3,5-Dimethylphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2870263.png)
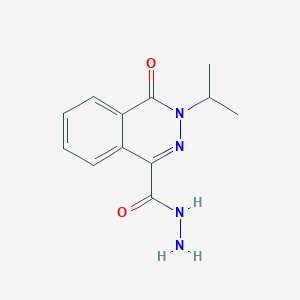
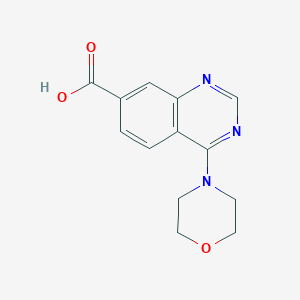
![9-(3-chloro-4-methylphenyl)-1,3,7-trimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2870266.png)
